N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
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Overview
Description
N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[410]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methylsulfanylbenzaldehyde with bicyclo[4.1.0]heptane-7-carboxamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: A simpler bicyclic structure without the functional groups.
4-methylsulfanylbenzaldehyde: Contains the methylsulfanyl group but lacks the bicyclic structure
Uniqueness
N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide is unique due to its combination of a bicyclic scaffold with a methylsulfanylphenyl group. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H20N2OS |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C16H20N2OS/c1-20-12-8-6-11(7-9-12)10-17-18-16(19)15-13-4-2-3-5-14(13)15/h6-10,13-15H,2-5H2,1H3,(H,18,19) |
InChI Key |
CXKAIVXOXGMKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2C3C2CCCC3 |
Origin of Product |
United States |
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